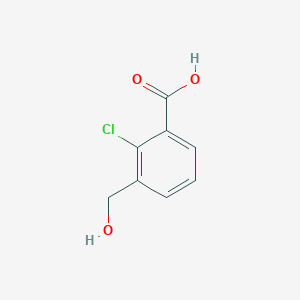
(R)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethyl group, a chloro-substituted aromatic ring, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 4-chloro-2-methylphenol.
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Resolution: The final step involves resolving the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the trifluoromethyl and amine groups.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl and amine groups but lacks the aromatic ring and chloro substitution.
Uniqueness
®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group, a chloro-substituted aromatic ring, and an amine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H10Cl2F3N |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1 |
Clé InChI |
FSJZFDBDDPLTAB-DDWIOCJRSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




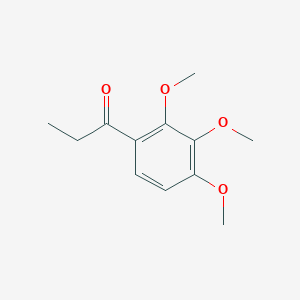


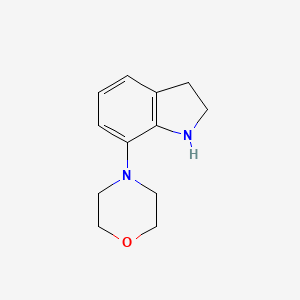

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
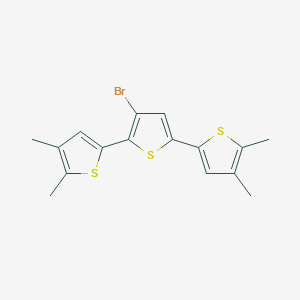
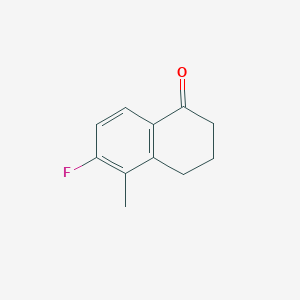
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)


